tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate
Overview
Description
“tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate” is a chemical compound with the CAS Number: 943722-24-5 . It has a molecular weight of 287.16 . The compound is in solid form and should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions : The compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), showcasing its role in facilitating complex chemical transformations. For instance, a rapid synthetic method for a related compound was established, demonstrating its significance in streamlining the synthesis of complex molecules (Bingbing Zhao et al., 2017).
Structural Studies and Crystallography : Research into the structural aspects of similar carbamate compounds has provided insights into their crystallographic properties, such as isomorphous crystal structures and the interplay of strong and weak hydrogen bonds, which are crucial for understanding their reactivity and potential applications in materials science (P. Baillargeon et al., 2017; U. Das et al., 2016).
Photophysical Properties : Studies on derivatives of carbamate compounds have explored their photophysical properties, indicating potential applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs). These investigations highlight the role of carbamate derivatives in developing materials with desirable electronic and luminescent properties (Jian-Yong Hu et al., 2013).
Medicinal Chemistry : While your request excludes information related to drug use and dosage, it's worth noting that similar carbamate structures are frequently investigated for their medicinal properties, particularly as intermediates in the synthesis of pharmaceuticals. The research often focuses on optimizing synthetic routes and improving the efficacy of the synthesis process, which is fundamental to drug development (Zhongmin Xu et al., 2002).
Material Science : The compound and its derivatives are also explored in material science for the development of new materials with specific functionalities. This includes studies on their incorporation into polymers or coatings, potentially leading to materials with enhanced durability, chemical resistance, or novel properties such as self-healing or stimuli-responsive behavior.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with it include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17(5-6-19-4)10-11-7-12(15)9-16-8-11/h7-9H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPASIJVXCRJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=CC(=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856403 | |
Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-09-3 | |
Record name | Carbamic acid, N-[(5-bromo-3-pyridinyl)methyl]-N-(2-methoxyethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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